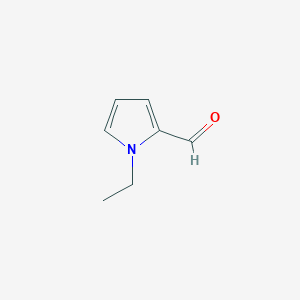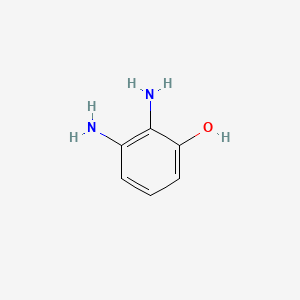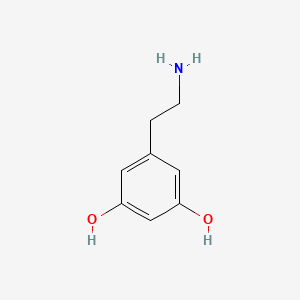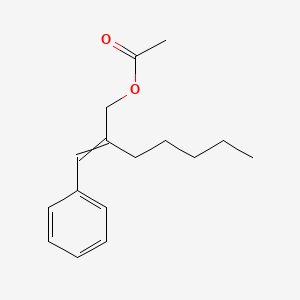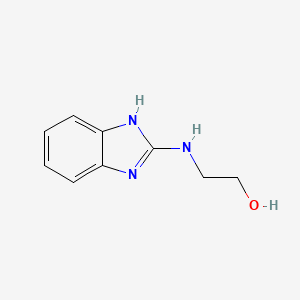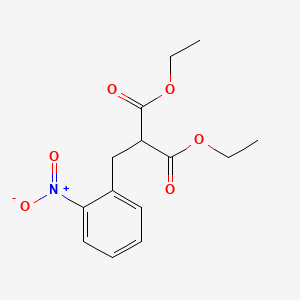
Diethyl 2-(2-nitrobenzyl)malonate
Descripción general
Descripción
Diethyl 2-(2-nitrobenzyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 . The compound is also known by its IUPAC name, diethyl 2-(2-nitrobenzyl)malonate .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-nitrobenzyl)malonate consists of a malonate group (a diester of propanedioic acid) attached to a 2-nitrobenzyl group . The InChI code for this compound is 1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 .
Physical And Chemical Properties Analysis
Diethyl 2-(2-nitrobenzyl)malonate has a molecular weight of 295.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
Macrocyclic Ligand Synthesis
- Diethyl 2-(4-nitrobenzyl)malonate has been used in the synthesis of a macrocyclic ligand, which demonstrated significant interactions with metal ions, such as copper(II) and nickel(II). This research offers insights into the potential of these macrocycles in coordination chemistry and their interactions with various metal ions (Luo et al., 1994).
Antitumor Activity
- A derivative of diethyl 2-(2-nitrobenzyl)malonate was synthesized and found to have antitumor activities. This study explored the potential of this compound in the development of new anticancer drugs (Jen, 1965).
Electron-Donor-Acceptor Complex Formation
- The compound has been involved in studying the effect of adjacent functional groups on electron-donor-acceptor (EDA) complex formation. This research contributes to the understanding of EDA complex stability and interactions in organic chemistry (Ohno & Kumanotani, 1981).
Crystal and Molecular Structure Analysis
- Diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized and its crystal and molecular structure analyzed. This kind of research provides valuable information for the development of new materials and understanding of molecular interactions (Achutha et al., 2016).
Rapid Synthesis Techniques
- Rapid room temperature liquid phase synthesis methods for derivatives of diethyl 2-(2-nitrobenzyl)malonate have been developed, highlighting the importance of efficient synthesis methods in industrial-scale production of important chemical intermediates (Valle et al., 2018).
Safety And Hazards
Diethyl 2-(2-nitrobenzyl)malonate is classified under GHS07 and carries a warning signal . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHIUXRQYXRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208543 | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-nitrobenzyl)malonate | |
CAS RN |
59803-35-9 | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59803-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-(2-nitrobenzyl)malonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)
